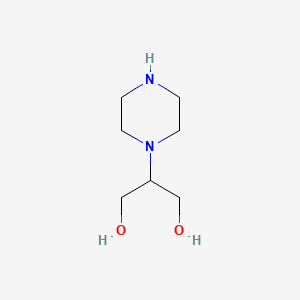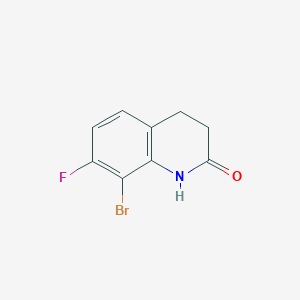![molecular formula C11H12ClN3O B13110305 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[3,4-d]pyrimidin-4(3H)-one core with a tert-butyl group at the 2-position and a chlorine atom at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of protected 2-substituted 5-aminopyridines followed by quenching with carbon dioxide to form the corresponding carboxylic acids. These acids are then converted to the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives through reactions with formamide or formamidine acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting energy metabolism . The exact pathways and targets for this compound would require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives also exhibit biological activity and are used as chemical probes in various studies.
Uniqueness
2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and chlorine atom can affect its interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
2-tert-butyl-6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-7-5-13-8(12)4-6(7)9(16)15-10/h4-5H,1-3H3,(H,14,15,16) |
Clé InChI |
JGAAKUKAQYPRTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=CN=C(C=C2C(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)









![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)


